REACTION_CXSMILES
|
[H-].[Li+].CN(P(N(C)C)(N(C)C)=O)C.CC(S)(C)C.C[O:20][C:21](=[O:50])[C:22]([CH3:49])([CH3:48])[CH2:23][C:24]1[N:25]([CH2:40][C:41]2[CH:46]=[CH:45][C:44]([Cl:47])=[CH:43][CH:42]=2)[C:26]2[C:31]([C:32]=1[S:33][C:34]([CH3:37])([CH3:36])[CH3:35])=[CH:30][C:29]([O:38]C)=[CH:28][CH:27]=2>CN(C=O)C>[Cl:47][C:44]1[CH:43]=[CH:42][C:41]([CH2:40][N:25]2[C:26]3[C:31](=[CH:30][C:29]([OH:38])=[CH:28][CH:27]=3)[C:32]([S:33][C:34]([CH3:37])([CH3:36])[CH3:35])=[C:24]2[CH2:23][C:22]([CH3:49])([CH3:48])[C:21]([OH:50])=[O:20])=[CH:46][CH:45]=1 |f:0.1|
|
Name
|
|
Quantity
|
178 mL
|
Type
|
reactant
|
Smiles
|
CC(C)(C)S
|
Name
|
|
Quantity
|
150 g
|
Type
|
reactant
|
Smiles
|
COC(C(CC=1N(C2=CC=C(C=C2C1SC(C)(C)C)OC)CC1=CC=C(C=C1)Cl)(C)C)=O
|
Name
|
|
Quantity
|
450 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred at room temperature for 30 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The mixture was slowly heated to 150° C.
|
Type
|
WAIT
|
Details
|
kept at that temperature for 18 hours
|
Duration
|
18 h
|
Type
|
TEMPERATURE
|
Details
|
After cooling to room temperature
|
Type
|
CUSTOM
|
Details
|
the supernatant layer was decanted
|
Type
|
DISSOLUTION
|
Details
|
the residue dissolved in H2O
|
Type
|
EXTRACTION
|
Details
|
acidifed with 1N HCl, extracted twice with Et2O
|
Type
|
WASH
|
Details
|
washed twice with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over MgSO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
evaporated to dryness
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=CC=C(CN2C(=C(C3=CC(=CC=C23)O)SC(C)(C)C)CC(C(=O)O)(C)C)C=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |